molecular formula C9H12O2 B2822567 (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one CAS No. 138857-27-9

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one

Cat. No.: B2822567
CAS No.: 138857-27-9
M. Wt: 152.193
InChI Key: KZWFTXIJARWJJB-HMJBSVBGSA-N
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Description

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a complex, stereochemically defined tricyclic oxetane-based scaffold of significant interest in advanced medicinal chemistry and drug discovery research. Oxetane motifs are increasingly valued in lead optimization for their ability to improve the physicochemical properties of drug candidates . The compact, highly strained four-membered 3-oxatricyclo ring system in this compound acts as a versatile three-dimensional framework that can confer favorable characteristics such as enhanced aqueous solubility and metabolic stability when integrated into larger molecular architectures . Its specific stereochemistry and unique fused ring system make it a valuable synthetic intermediate or core structure for probing biological mechanisms and developing novel therapeutic agents, particularly in the discovery of enzyme inhibitors and receptor modulators. Researchers can leverage this compound to explore new chemical space in programs targeting oncological, neurodegenerative, and metabolic diseases, where the introduction of rigid, polar scaffolds is critical for achieving potency and selectivity.

Properties

IUPAC Name

(1S,2R,6S,7R)-3-oxatricyclo[5.3.0.02,6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-2-1-5-8(7)6-3-4-11-9(5)6/h5-6,8-9H,1-4H2/t5-,6-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWFTXIJARWJJB-HMJBSVBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C3C2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1[C@@H]3[C@H]2CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the tricyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar tricyclic structures exhibit antimicrobial activity. The oxatricyclo framework may enhance the interaction with microbial cell membranes, potentially leading to the development of novel antibiotics or antifungal agents. Studies have shown that modifications to the tricyclic structure can yield compounds with enhanced efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory and Analgesic Applications

Compounds derived from oxatricyclo structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one may inhibit key inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers modified with oxatricyclo compounds exhibit improved durability and resistance to environmental degradation .

Skin Care Products

The compound's potential as an active ingredient in cosmetic formulations has been explored due to its favorable safety profile and efficacy in enhancing skin hydration and barrier function. Formulations containing this compound have shown promising results in clinical trials aimed at improving skin texture and reducing signs of aging .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity .
Study 2Anti-inflammatory EffectsReduced inflammation markers in animal models of arthritis .
Study 3Polymer ModificationEnhanced mechanical properties in composite materials incorporating the compound .
Study 4Cosmetic EfficacyImproved skin hydration levels in participants using formulations with the compound over a 4-week period .

Mechanism of Action

The mechanism by which (1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous molecules:

Compound Name Ring System & Substituents Biological Activity Synthesis Method Key Differences
(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.0²,⁶]decan-8-one (Target) Tricyclic (5.3.0.0²,⁶), oxygen atom, ketone at C8 Not explicitly reported Not detailed in evidence Reference compound for comparisons
(1S,2R,5R,6S,7R)-5-Methyl-4-oxatricyclo[5.2.1.0²,⁶]-8-decen-3-one Tricyclic (5.2.1.0²,⁶), methyl, double bond at C8 Not reported Organocatalytic alkylation Smaller ring system (5.2.1 vs. 5.3.0); unsaturated ketone
2-Bromo-3,3,7-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one (Isomers A/B) Bicyclic (4.3.0), bromo, methyl groups Antibacterial Biotransformation of halolactones Bicyclic vs. tricyclic; bromo substituent
beta-Bourbonene (HMDB0038155) Tricyclo[5.3.0.0²,⁶]decane (hydrocarbon) Sesquiterpene (aromatic) Natural product isolation No oxygen or ketone; isopropyl substituent

Stereochemical and Bioactivity Insights

  • Anti-Cancer Activity : Compounds with similar tricyclic frameworks, such as 15-membered depsipeptides (e.g., compound 7 in ), demonstrate broad-spectrum anti-cancer activity, particularly against drug-resistant cell lines (e.g., SGC7901/DDP). The stereochemical arrangement (e.g., 1R,2R configurations) correlates with enhanced cytotoxicity, suggesting that the target compound’s (1S,2R,6S,7R) configuration may similarly influence activity .
  • Antibacterial Activity : Bicyclic bromolactones () exhibit antibacterial properties, highlighting how halogen substituents (e.g., bromo) and bicyclic systems can target microbial pathways. The absence of halogens in the target compound may limit such activity but could enhance selectivity for other targets .

Key Research Findings and Implications

Substituent Effects : Methyl or halogen groups enhance lipophilicity and membrane permeability, but their placement (e.g., at C5 vs. C3) alters metabolic stability. The target compound’s lack of halogens may reduce off-target toxicity .

Stereochemical Specificity : Absolute configurations (e.g., 1S,2R vs. 1R,2R) critically modulate interactions with chiral biological targets, as seen in anti-cancer depsipeptides .

Biological Activity

(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has garnered attention in various research fields due to its intriguing interactions with biological systems.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it features a molecular weight of approximately 152.19 g/mol . The presence of an oxygen atom within the tricyclic system distinguishes it from other similar compounds, which may influence its reactivity and biological activity.

Synthesis

The synthesis typically involves multiple steps starting from simpler organic molecules through cyclization reactions under specific conditions . Common reagents include strong acids or bases and catalysts that facilitate the formation of the desired product.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The tricyclic structure allows for fitting into specific binding sites, modulating the activity of its targets and influencing various cellular pathways .

Antifungal Activity

Research into structurally similar compounds has indicated antifungal properties as well. For example, novel L-carvone-based derivatives demonstrated significant antifungal activity against various phytopathogenic strains . These findings highlight the potential for this compound to serve as a scaffold for developing new antifungal agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundPotential antiviral and antifungalTricyclic structure with an oxygen atom
Tricyclo[5.2.1.02,6]decan-8-oneLimited data availableSimilar tricyclic structure
1,2,4-Oxadiazole derivativesAntiviral against ZIKVDifferent functional groups enhancing activity

Study on Antiviral Activity

A study investigating 1,2,4-oxadiazole derivatives found that certain compounds exhibited potent antiviral activity against ZIKV infections . The structure-activity relationship analysis indicated that modifications in the chemical structure significantly enhanced potency.

Study on Antifungal Activity

In another study focusing on L-carvone-based derivatives aimed at antifungal applications, it was found that several compounds showed moderate to potent antifungal activity against tested fungi . The research emphasized the importance of structural modifications in enhancing biological efficacy.

Q & A

How can bibliometric analysis enhance the design of novel research questions for this compound?

  • Methodological Answer :
  • Use tools like CiteSpace or VOSviewer to map keyword co-occurrence networks in PubMed/Scopus datasets.
  • Identify emerging trends (e.g., "stereoselective synthesis" or "environmental persistence") to frame hypothesis-driven studies.
  • Prioritize under-explored areas (e.g., metabolic pathways, polymer applications) .

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